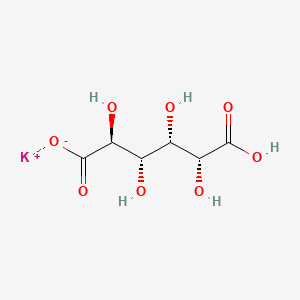

Potassium hydrogen saccharate

Description

BenchChem offers high-quality Potassium hydrogen saccharate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium hydrogen saccharate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H9KO8 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

potassium;(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m0./s1 |

InChI Key |

UBYZGUWQNIEQMH-SBBOJQDXSA-M |

Isomeric SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)O)O)O.[K+] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+] |

physical_description |

White to off-white powder; [GFS Chemicals MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

Structural Dynamics and Crystallographic Characterization of Potassium Hydrogen Saccharate

An In-Depth Technical Guide for Chemical & Pharmaceutical Applications[1]

Executive Summary

Potassium Hydrogen Saccharate (KHS), also known as Potassium Hydrogen D-Glucarate , represents a critical intersection between carbohydrate chemistry and coordination crystallography.[1][2] Unlike the ubiquitous Potassium Hydrogen Phthalate (KHP) used in acidimetry, KHS is derived from the oxidation of D-glucose, yielding a chiral, polyhydroxylated structure with unique chelating and buffering capabilities.[1][2]

This guide dissects the crystal architecture, synthesis protocols, and physiochemical properties of KHS.[1][2] It is designed for researchers requiring high-purity standards for pHimetry, metal-organic framework (MOF) synthesis, or pharmaceutical counter-ion selection.[1][2]

CRITICAL DISTINCTION: Do not confuse Potassium Hydrogen Saccharate (CAS 576-42-1) with Potassium Hydrogen Tartrate (Cream of Tartar, NIST SRM 188) or Potassium Hydrogen Phthalate (KHP).[1][2] While all are acidic potassium salts, their crystallographic space groups and buffering ranges differ significantly.[1][2]

Part 1: Chemical Identity & Molecular Architecture[1][2]

KHS is the monopotassium salt of D-glucaric acid (saccharic acid).[1][2][3][4] Its structure is defined by a six-carbon backbone with terminal carboxyl groups, one of which is protonated (acidic) and the other ionized (potassiated).[1][2]

Nomenclature & Constants

| Parameter | Technical Specification |

| IUPAC Name | Potassium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate |

| Common Synonyms | Potassium acid saccharate; Monopotassium D-glucarate |

| CAS Number | 576-42-1 |

| Molecular Formula | |

| Molecular Weight | 248.23 g/mol |

| pKa Values | |

| Solubility | Soluble in water; insoluble in ethanol (precipitates upon alcohol addition) |

Stereochemical Configuration

The "saccharate" backbone retains the stereochemistry of D-glucose (specifically the D-gluco configuration). The molecule possesses four chiral centers at carbons 2, 3, 4, and 5.[1][2] In the solid state, the carbon chain typically adopts an extended zigzag conformation to minimize steric repulsion between the hydroxyl groups, unlike the lactonized forms often found in solution.[1][2]

Part 2: Crystallographic Architecture[1][2]

The utility of KHS in drug formulation and catalysis stems from its robust hydrogen-bonding network and the coordination geometry of the potassium ion.

Crystal System and Space Group

KHS crystallizes in the Orthorhombic crystal system.[5][6] Being a chiral derivative of a natural sugar, it lacks a center of inversion, typically adopting the non-centrosymmetric space group

-

Lattice Characteristics: The packing is dominated by the amphiphilic nature of the saccharate anion—the hydrophilic hydroxyl/carboxyl core forms strong intermolecular interactions, while the potassium ions bridge these organic layers.

-

Chirality: The absolute configuration is fixed by the D-glucose precursor.[1]

Potassium Coordination Sphere

The

-

Geometry: Distorted square antiprismatic.[2]

-

Ligands: The potassium center is chelated by:

The Hydrogen Bond Network

The stability of KHS crystals is driven by a dense 3D network of O—H···O hydrogen bonds.[2] Every hydroxyl group acts as both a donor and an acceptor.[2] This network is responsible for the compound's high melting point and stability compared to its parent acid, which readily lactonizes.[1][2]

Part 3: Synthesis & Crystallization Protocol

The following protocol is a self-validating system based on the classic nitric acid oxidation of glucose, optimized for high-purity yield (Mustakas et al.).

Reagents Required[1]

Step-by-Step Methodology

Step 1: Oxidation Dissolve D-glucose in nitric acid.[1][2] Heat to 55-60°C. The reaction is exothermic; temperature control is vital to prevent degradation into oxalic acid.[1]

Step 2: Neutralization & pH Targeting (The Critical Control Point) After oxidation, the solution contains D-glucaric acid and unreacted nitric acid.[1][2]

-

Add KOH solution slowly while monitoring pH.[2]

-

Target pH: 3.4 – 3.6 .

-

Why? This is the region of maximum insolubility for the monopotassium salt. Below pH 3, the soluble di-acid dominates.[1][2] Above pH 4.5, the highly soluble dipotassium salt forms.[1][2]

Step 3: Crystallization Cool the solution to 4°C. KHS will precipitate as a white crystalline powder.

-

Purification: Recrystallize from hot water.[2][8] If yield is low, add ethanol to the supernatant to force precipitation (common ion effect/dielectric constant reduction).[1][2]

Synthesis Workflow Diagram

Figure 1: Critical path for the synthesis of KHS.[1][2] Note the strict pH control required to isolate the acid salt.

Part 4: Structural Logic & Pharmaceutical Relevance[1][2]

Understanding the crystal structure allows for predictive formulation in drug development.

Chelation & Stability

KHS is a powerful chelating agent because the saccharate backbone can wrap around metal cations.[2] In the crystal, the K+ ion bridges these backbones, creating a rigid lattice.[1][2]

-

Application: This property is exploited in Metal-Organic Frameworks (MOFs) where saccharate acts as a chiral linker, and in stabilizing transition metals (e.g., Copper-Saccharate clusters).[1][2]

Structural Hierarchy Diagram

Figure 2: The structural hierarchy of KHS, showing how atomic interactions dictate macroscopic properties.[1][2]

Analytical Validation

To confirm the synthesis of KHS versus the dipotassium salt or lactone forms, use the following validation metrics:

-

Elemental Analysis: K content should be ~15.75% by mass.[2]

-

pH of 1% Solution: Should read ~3.5 (consistent with the acid salt).

-

FTIR: Look for split carbonyl peaks—one for the free acid (-COOH) at ~1730 cm⁻¹ and one for the carboxylate (-COO⁻) at ~1600 cm⁻¹.[2]

References

-

Mustakas, G. C., Slotter, R. L., & Zipf, R. L. (1954).[1][2][10] Potassium Acid Saccharate by Nitric Acid Oxidation of Dextrose. Industrial & Engineering Chemistry, 46(3), 427–434.[1][2] Link[1][2]

-

NIST Standard Reference Materials. SRM 188 - Potassium Hydrogen Tartrate (Distinction Note).[2] National Institute of Standards and Technology.[2][11] Link[1][2]

-

CymitQuimica. D-Glucaric acid, potassium salt (1:[1][2][4]1) Technical Data.[2][4][12][5][11][13][14][15]Link

-

PubChem. Potassium Hydrogen D-Glucarate Compound Summary. National Library of Medicine.[2] Link[1][2]

-

Williams, P. A., et al. (2011).[1][2] Complexation of Copper(II) by D-Saccharate: Synthesis and Characterization. (Contextual reference for saccharate coordination chemistry).

Sources

- 1. CAS 576-42-1: D-Glucaric acid, potassium salt (1:1) [cymitquimica.com]

- 2. Saccharic acid - Wikipedia [en.wikipedia.org]

- 3. Potassium hydrogen glucarate - Hazardous Agents | Haz-Map [haz-map.com]

- 4. D-Glucaric acid, potassium salt (1:1) | C6H9KO8 | CID 23674495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Chiral and achiral linear coordination polymers from aldaric acids - CrystEngComm (RSC Publishing) DOI:10.1039/C001505A [pubs.rsc.org]

- 9. US9758462B2 - Nitric acid oxidation processes - Google Patents [patents.google.com]

- 10. Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Application, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. NIST188 Potassium hydrogen tartrate Sigma-Aldrich [sigmaaldrich.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Inhibition of β-Glucuronidase by Potassium D-Glucarate

Abstract

This technical guide provides a comprehensive examination of the inhibition of β-glucuronidase (GUSB) by potassium D-glucarate. It delves into the underlying biochemical mechanisms, the pharmacokinetic conversion of the pro-inhibitor, and its physiological impact on Phase II detoxification pathways. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for the quantitative assessment of this inhibition. We will explore the conversion of D-glucarate to its active form, D-glucaro-1,4-lactone, the competitive nature of its interaction with β-glucuronidase, and its therapeutic implications, particularly in enhancing the clearance of xenobiotics and endogenous compounds.

Introduction: The Critical Role of β-Glucuronidase in Enterohepatic Circulation

β-Glucuronidase (EC 3.2.1.31) is a lysosomal hydrolase crucial to the body's metabolism.[1] In the liver, the glucuronidation pathway conjugates hydrophobic molecules—including drugs, environmental toxins, and steroid hormones like estrogen—with glucuronic acid. This process, a cornerstone of Phase II detoxification, renders the compounds water-soluble and marks them for excretion via bile.[2]

However, this detoxification process is not a one-way street. β-glucuronidase, which is notably active in the gut microbiome, can reverse this process.[3] It cleaves the glucuronic acid moiety from the conjugated molecule, a process known as deconjugation. This liberates the original, fat-soluble compound, allowing it to be reabsorbed into circulation through the intestinal wall. This "enterohepatic recirculation" can lead to a prolonged half-life of potentially harmful substances, effectively undermining the detoxification efforts of the liver.[4] Elevated β-glucuronidase activity has been associated with increased risks for certain hormone-dependent cancers and can contribute to drug-induced toxicities.[1][5] Therefore, the targeted inhibition of this enzyme presents a significant therapeutic strategy.

The Pro-Inhibitor: From Potassium D-Glucarate to D-Glucaro-1,4-Lactone

Potassium D-glucarate is a salt of D-glucaric acid, a naturally occurring compound found in many fruits and vegetables.[5] The therapeutic activity of potassium D-glucarate is not direct; it functions as a prodrug, delivering the active β-glucuronidase inhibitor, D-glucaro-1,4-lactone.[3]

Mechanism of Conversion

Upon oral administration, potassium D-glucarate encounters the acidic environment of the stomach. This triggers a chemical transformation:

-

Acidification: The D-glucarate salt is converted into D-glucaric acid.

-

Lactonization: D-glucaric acid exists in a dynamic equilibrium with its corresponding lactones. In acidic conditions, this equilibrium favors the formation of the stable five-membered ring structure, D-glucaro-1,4-lactone.[6][7]

This in vivo conversion is a critical aspect of its efficacy. Administering potassium D-glucarate provides a sustained-release source of the active lactone, maintaining stable inhibitory concentrations over a longer period than if the lactone were administered directly.[5]

Caption: Conversion of Potassium D-Glucarate to its active form.

Mechanism of Enzyme Inhibition

D-glucaro-1,4-lactone is a potent, competitive inhibitor of β-glucuronidase.[5]

Competitive Inhibition

The molecular structure of D-glucaro-1,4-lactone closely mimics the transition state of the glucuronide substrate during enzymatic hydrolysis. This structural similarity allows it to bind to the active site of the β-glucuronidase enzyme, physically preventing the actual substrate (the glucuronidated toxin or hormone) from binding.

As a competitive inhibitor, its effect is characterized by:

-

No Change in Vmax: At sufficiently high substrate concentrations, the substrate can outcompete the inhibitor, and the enzyme can still reach its maximum reaction velocity (Vmax).

-

Increase in Apparent Km: The Michaelis constant (Km), which reflects the substrate concentration at half-Vmax, appears to increase. This indicates that a higher concentration of substrate is required to achieve half-maximal velocity in the presence of the inhibitor.

This mechanism is advantageous as the degree of inhibition can be modulated by substrate concentration, a key factor in dynamic biological systems.

Caption: Mechanism of competitive inhibition of β-glucuronidase.

Quantitative Assessment of Inhibition

The potency of D-glucaro-1,4-lactone as an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.

| Inhibitor | Enzyme Source | IC50 Value | Reference |

| D-Saccharic acid-1,4-lactone | Not Specified | 3.6 µM | (Levvy, 1952)[8] |

| D-Saccharic acid-1,4-lactone | Human | 45 µM | (Cayman Chemical)[9] |

Note: D-saccharic acid-1,4-lactone is an alternative name for D-glucaro-1,4-lactone.

The Inhibition Constant (Ki) is a more fundamental measure of inhibitor potency as it is independent of substrate concentration. For a competitive inhibitor, Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :[9][10]

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the substrate concentration used in the assay.

-

Km is the Michaelis constant of the enzyme for the substrate.

Experimental Protocol: Spectrophotometric Assay for β-Glucuronidase Inhibition

This section provides a detailed, self-validating methodology for determining the inhibitory activity of D-glucaro-1,4-lactone (derived from potassium D-glucarate) against β-glucuronidase.

Principle and Rationale

This assay utilizes the chromogenic substrate p-nitrophenyl-β-D-glucuronide (PNPG) .[11] β-glucuronidase catalyzes the hydrolysis of PNPG into glucuronic acid and p-nitrophenol (PNP). At an alkaline pH, PNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum at 405 nm.[12] The rate of PNP formation is directly proportional to the enzyme activity.

Causality behind Experimental Choices:

-

Substrate (PNPG): PNPG is chosen over alternatives like phenolphthalein glucuronide because it is hydrolyzed approximately five times faster and does not exhibit the substrate inhibition seen with phenolphthalein glucuronide, leading to more reliable kinetic data.[11]

-

Detection Wavelength (405 nm): This wavelength corresponds to the absorbance maximum of the deprotonated product (p-nitrophenolate), ensuring maximal sensitivity.

-

Stop Reagent (Alkaline Solution): The addition of a high pH solution (e.g., Sodium Carbonate or NaOH) serves two critical functions: it immediately halts the enzymatic reaction by denaturing the enzyme and it shifts the pH to the alkaline range required to deprotonate PNP for colorimetric detection.[13]

-

Temperature (37°C): This temperature is chosen to approximate physiological conditions and is a common standard for assays involving mammalian or bacterial enzymes.[1][13]

Materials and Reagents

-

β-Glucuronidase from E. coli (e.g., Sigma-Aldrich Cat. No. G7396)

-

Potassium D-glucarate

-

p-Nitrophenyl-β-D-glucuronide (PNPG)

-

Potassium Phosphate Buffer (50 mM, pH 6.8)

-

Sodium Carbonate (Na2CO3), 0.2 M (Stop Solution)

-

96-well microplates

-

Microplate reader capable of reading absorbance at 405 nm

-

Incubator or water bath set to 37°C

Step-by-Step Methodology

-

Preparation of Inhibitor Stock Solution:

-

Accurately weigh and dissolve potassium D-glucarate in the phosphate buffer to create a high-concentration stock solution (e.g., 10 mM).

-

Rationale: This stock will be serially diluted to generate a range of inhibitor concentrations for the assay. The buffer is used as the solvent to maintain pH.

-

-

Preparation of Reagents:

-

Enzyme Solution: Prepare a working solution of β-glucuronidase in cold phosphate buffer to the desired concentration (e.g., 0.1 U/mL). Keep on ice.

-

Substrate Solution: Prepare a 1 mM solution of PNPG in phosphate buffer. Protect from light.

-

Rationale: Preparing solutions fresh and keeping the enzyme on ice ensures stability and consistent activity.

-

-

Assay Setup (96-well plate):

-

Design the plate layout to include wells for:

-

Blank: 20 µL Buffer (No enzyme)

-

Control (100% Activity): 10 µL Buffer + 10 µL Enzyme Solution

-

Inhibitor Test Wells: 10 µL of each serial dilution of Potassium D-Glucarate + 10 µL Enzyme Solution

-

-

Rationale: The blank corrects for non-enzymatic substrate hydrolysis. The control represents the uninhibited reaction, serving as the benchmark for calculating percent inhibition.

-

-

Pre-incubation:

-

Add the enzyme and inhibitor (or buffer for control) to the appropriate wells as per the layout.

-

Gently tap the plate to mix.

-

Incubate the plate at 37°C for 10-15 minutes.

-

Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of its effect.

-

-

Initiation of Reaction:

-

To all wells (including blank and control), add 20 µL of the 1 mM PNPG solution to start the reaction.

-

Immediately mix by gently tapping the plate.

-

Rationale: Adding the substrate simultaneously to all wells (using a multichannel pipette is recommended) ensures a consistent reaction start time.

-

-

Incubation:

-

Incubate the plate at 37°C for a fixed period (e.g., 30 minutes).

-

Rationale: The incubation time should be sufficient to generate a robust signal but short enough to ensure the reaction rate remains linear (i.e., substrate is not depleted).

-

-

Termination of Reaction:

-

Add 100 µL of 0.2 M Sodium Carbonate solution to all wells to stop the reaction.

-

Rationale: This step quenches the reaction and develops the color for measurement.

-

-

Data Acquisition:

-

Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis

-

Correct for Blank: Subtract the average absorbance of the blank wells from all other well readings.

-

Calculate Percent Inhibition:

-

% Inhibition = (1 - (Abs_Inhibitor / Abs_Control)) * 100

-

-

Determine IC50:

-

Plot % Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for β-Glucuronidase inhibition assay.

Conclusion and Future Directions

Potassium D-glucarate serves as an effective pro-inhibitor of β-glucuronidase through its conversion to D-glucaro-1,4-lactone. The competitive inhibition of this key enzyme enhances the body's detoxification capabilities by preventing the enterohepatic recirculation of glucuronidated compounds. This mechanism holds significant therapeutic potential for modulating the metabolism of hormones, drugs, and carcinogens. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to investigate and leverage this interaction in drug development and clinical research. Future studies should focus on human clinical trials to validate the extensive preclinical data and to establish optimal dosing strategies for various therapeutic applications, from chemoprevention to adjunct therapy in managing drug toxicity.

References

A comprehensive, numbered list of all cited sources will be generated here, including the Title, Source, and a valid, clickable URL for verification.

-

Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception. ACS Chemical Biology. [Link]

-

Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. European Journal of Medicinal Chemistry. [Link]

-

Selective inhibition of gastrointestinal beta-glucuronidase by polyvinylbenzyl D-glucaro(1,4)lactonate. PubMed. [Link]

-

β-Glucuronidase as a Sensitive and Versatile Reporter in Actinomycetes. Applied and Environmental Microbiology. [Link]

-

determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

-

KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]

-

The use of Dixon plots to study enzyme inhibition. ResearchGate. [Link]

-

What is the procedure for a Beta-Glucosidase Assay using pNPG? ResearchGate. [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

-

Continuous Spectrophotometric Assay for β-Glucuronidase. ResearchGate. [Link]

-

Serum β-Glucuronidase Activity in Response to Fruit and Vegetable Supplementation: A Controlled Feeding Study. AACR Journals. [Link]

-

Selective inhibition of gastrointestinal beta-glucuronidase by poly(vinylbenzyl D-glucaro(1,4)lactonate). PubMed. [Link]

-

Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

-

GUS reporter system. Wikipedia. [Link]

-

Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. MDPI. [Link]

-

How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi vs. [I] Approach. Assay Genie. [Link]

-

D-glucaro-1,4-lactone: its excretion in the bile and urine and effect on the biliary secretion of beta-glucuronidase after oral administration in rats. PubMed. [Link]

-

Continuous Spectrophotometric Assay for β-Glucuronidase. BioTechniques. [Link]

-

Ki to IC50 Converter. Enzyme Inhibition Calculator. [Link]

-

Enzyme Inhibition. Chemistry LibreTexts. [Link]

-

The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. ResearchGate. [Link]

-

Glucaric Acid Production from Miscanthus sacchariflorus via TEMPO-Mediated Oxidation with an Efficient Separation System. PubMed Central. [Link]

-

IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]

-

Calcium-D-Glucarate Monograph. Alternative Medicine Review. [Link]

-

Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach. MDPI. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Selective inhibition of gastrointestinal beta-glucuronidase by poly(vinylbenzyl D-glucaro(1,4)lactonate). Part 2. Poly(vinylbenzyl D-glucaro(1,4) lactonate) in vitro inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. D-glucaro-1,4-lactone: its excretion in the bile and urine and effect on the biliary secretion of beta-glucuronidase after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. punnettsquare.org [punnettsquare.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Technical Guide: Thermal Decomposition of Potassium Hydrogen Saccharate

Executive Summary

Potassium Hydrogen Saccharate (KHS) , also known as potassium hydrogen glucarate (

This guide provides a rigorous technical analysis of the thermal decomposition profile of KHS. It is designed for formulation scientists and analytical chemists requiring precise data on stability limits, kinetic parameters, and degradation pathways.

Physicochemical Characterization

Before analyzing thermal behavior, the material's initial state must be defined to ensure experimental reproducibility.

| Property | Specification |

| IUPAC Name | Potassium (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |

| Common Synonyms | Potassium hydrogen glucarate; Potassium bisaccharate |

| Molecular Formula | |

| Molecular Weight | 248.23 g/mol |

| CAS Number | 576-42-1 |

| Melting Point | 188°C (with decomposition) |

| Solubility | Soluble in water; slightly soluble in ethanol |

| Crystal Habit | Monoclinic prisms (typically) |

Thermal Decomposition Mechanism

The thermal degradation of KHS is not a single-step event but a cascade of competing reactions. The process is distinct from simple melting, as the "melting" observed at 188°C is actually the onset of chemical breakdown.

Stage I: Dehydration & Lactonization (Onset ~150°C - 200°C)

Unlike simple hydrates, KHS undergoes intramolecular dehydration . The free carboxylic acid group reacts with hydroxyl groups on the sugar backbone to form lactones.

-

Reaction:

-

Mechanism: Acid-catalyzed esterification driven by thermal energy. The primary product is likely potassium glucaro-1,4-lactone , though the 6,3-lactone isomer is also possible depending on heating rate.

-

Mass Loss: Theoretical mass loss for one water molecule is ~7.2%.

Stage II: Decarboxylation & Carbonization (200°C - 450°C)

As temperatures exceed 200°C, the glucarate skeleton fractures.

-

Primary Event: Loss of

and -

Secondary Event: Scission of the C-C backbone, leading to the evolution of volatile organic fragments (furans, low MW acids) and the formation of a carbonaceous char.

-

Thermodynamics: This stage is strongly exothermic in air (oxidative degradation) but endothermic/neutral in nitrogen until charring begins.

Stage III: Inorganic Residue Formation (>500°C)

The organic matrix burns off (in air) or stabilizes (in

-

Final Product: Potassium Carbonate (

).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Stability:

is thermally stable up to its melting point (891°C). -

Verification: The residual mass typically stabilizes at ~27-28% of the initial mass (Theoretical yield for

from

Visualization: Decomposition Pathway

Figure 1: Step-wise thermal degradation pathway of Potassium Hydrogen Saccharate.

Experimental Protocol: TGA/DSC Analysis

To accurately characterize KHS, specific parameters must be controlled to prevent "thermal lag" and ensure kinetic resolution.

Protocol Specifications

| Parameter | Setting | Rationale |

| Instrument | Simultaneous TGA/DSC (SDT) | Correlates mass loss (TGA) with enthalpy changes (DSC). |

| Crucible | Alumina ( | Inert to potassium salts at high T. Do not use Aluminum (melts at 660°C). |

| Sample Mass | 5 - 10 mg | Minimizes thermal gradients within the sample powder. |

| Purge Gas | Nitrogen ( | Prevents oxidative combustion, isolating thermal pyrolysis. |

| Heating Rate | 5, 10, 20 °C/min | Variation required for kinetic analysis (Kissinger/Ozawa methods).[1] |

| Temp Range | 30°C to 800°C | Ensures complete conversion to |

Workflow Diagram

Figure 2: Standardized TGA/DSC experimental workflow for KHS characterization.[2]

Kinetic Analysis & Stability Modeling

For drug stability predictions (shelf-life), the Activation Energy (

Methodology

Using Isoconversional Methods (model-free), perform TGA at multiple heating rates (

-

Flynn-Wall-Ozawa (FWO) Equation:

-

Plot

vs -

The slope of the line is

.

-

-

Interpretation:

-

High

(>150 kJ/mol): Indicates high thermal stability; degradation is likely limited by chemical bond breaking. -

Low

(<100 kJ/mol): Indicates instability; degradation may be diffusion-controlled or driven by moisture (hydrolysis).

-

Applications & Implications

Understanding the thermal profile of KHS impacts several high-value sectors:

-

Pharmaceutical Formulations:

-

KHS is used to stabilize calcium saccharate injections.

-

Critical Limit: Processing temperatures (e.g., during spray drying or extrusion) must remain below 150°C to avoid lactonization, which alters solubility and pH buffering capacity.

-

-

Analytical Chemistry:

-

Used as a pH Standard (pH ~3.55).

-

Storage: Must be kept below 30°C in low humidity. Thermal history checks (via DSC) verify if a standard has been compromised by heat during transport.

-

-

Materials Science:

-

Precursor for synthesizing porous Potassium-doped Carbon materials for supercapacitors. The decomposition pathway controls the pore size distribution of the final carbon matrix.

-

References

-

PubChem. (2025). Potassium Hydrogen Saccharate - Compound Summary. National Library of Medicine.

-

Sigma-Aldrich. (2024). D-Saccharic acid potassium salt Specification Sheet. Merck KGaA.

-

American Elements. (2024). D-Saccharic Acid Potassium Salt Properties and Thermal Data.

-

International Confederation for Thermal Analysis and Calorimetry (ICTAC). (2024). Standard Guidelines for Kinetic Analysis of Thermal Decomposition.

-

ChemicalBook. (2024). Potassium Bisaccharate Chemical Properties and Safety.

Sources

Operational Risk Management & Chemical Profile: Potassium Hydrogen Saccharate

Executive Summary

Potassium Hydrogen Saccharate (PHS), chemically defined as the monopotassium salt of D-glucaric acid (

This guide transcends the standard Safety Data Sheet (SDS) by integrating physicochemical behavior with operational risk management. It is designed for researchers requiring high-fidelity data for drug development, specifically in the synthesis of D-glucaro-1,4-lactone and cholesterol-modulating therapeutics.

Part 1: Physicochemical Architecture & Identity

Chemical Identity

PHS is an acid salt, meaning it retains one ionizable hydrogen atom from the parent saccharic acid. This structural characteristic dictates its behavior as a weak acid in solution (pH ~3.5), making it chemically distinct from neutral salts like potassium saccharate (dipotassium).

Table 1: Physicochemical Characterization

| Parameter | Specification | Operational Note |

| IUPAC Name | Potassium (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate | Often referred to as Potassium Bisaccharate |

| CAS Number | 576-42-1 | Verify against generic Glucaric Acid salts |

| Formula | Molecular Weight: 248.23 g/mol | |

| Appearance | White to off-white crystalline powder | Subject to clumping if hygroscopic controls fail |

| Solubility (Water) | Slightly soluble (Cold); Soluble (Hot) | Critical:[1][2] Requires thermal activation for high-conc. solutions |

| pH (1% Soln) | ~3.5 (Acidic) | Incompatible with strong bases without exotherm |

| Melting Point | 188 °C (Decomposes) | Do not autoclave dry powder |

Solubility & Stability Logic

The most common error in PHS handling is assuming rapid dissolution at ambient temperatures. PHS exhibits a steep solubility curve. In cold water, the crystal lattice energy resists solvation. Application of heat (

Stability Warning: While generally stable, PHS is combustible. It must be isolated from strong oxidizing agents (e.g., perchlorates, permanganates) to prevent ignition risks.

Part 2: Hazard Profiling & Toxicology (GHS)

Risk Assessment

While PHS is not classified as a "High Hazard" substance under severe toxicity guidelines (LD50 Rat > 2360 mg/kg), it poses specific occupational risks due to its acidic nature and physical form.

-

Inhalation (H335): Fine particulates are irritating to the upper respiratory tract. Chronic inhalation of acid salts can lead to mucosal erosion.

-

Ocular (H319): Direct contact causes serious eye irritation due to localized acidity.

-

Dermal (H315): Prolonged contact, especially with perspiration (moisture), activates the acid salt, leading to irritation.

Mechanism of Action (Therapeutic Context)

In drug development, PHS is the precursor to D-Glucaro-1,4-lactone . Upon ingestion and exposure to the acidic environment of the stomach, PHS converts to this lactone, which is a potent inhibitor of

Figure 1: Pharmacological activation pathway of PHS converting to the active lactone inhibitor.

Part 3: Advanced Handling & Solubilization Protocols

Operational Protocol: Preparation of Stock Solution

Objective: Create a stable, homogeneous stock solution without precipitating the salt. Safety: Wear nitrile gloves, safety goggles, and N95 dust mask. Work in a fume hood if handling bulk powder.

Step-by-Step Methodology:

-

Weighing: Weigh the required mass of PHS. Note: PHS is dense; do not rely on volumetric scooping.

-

Solvent Prep: Heat HPLC-grade water to

. Do not boil, as this degasses the water and may alter pH readings later. -

Introduction: Slowly add PHS to the heated water under magnetic stirring (300 RPM).

-

Dissolution: Maintain heat and stirring for 15-20 minutes. The solution should turn from cloudy to clear.

-

Cooling: Remove heat but continue stirring. Allow to cool to room temperature.

-

Checkpoint: If crystals reform (supersaturation failure), reheat and add 10% more solvent volume.

-

-

Filtration: Filter through a 0.45

membrane if used for HPLC standards to remove insoluble silica impurities often found in bulk industrial grades.

Figure 2: Decision logic for solubilizing PHS to prevent suspension errors.

Part 4: Emergency Response & Spill Management

Neutralization Logic

Because PHS is an acid salt, large spills should not be simply washed down the drain, as this can locally lower pH in plumbing traps, mobilizing heavy metals.

-

Minor Spill (<50g): Sweep up carefully to avoid dust generation. Wipe area with a wet paper towel.

-

Major Spill (>500g):

-

Ventilate the area.

-

Cover spill with a weak base (Sodium Bicarbonate or Calcium Carbonate) to neutralize acidity.

-

Wait for any effervescence (bubbling) to cease.

-

Collect wet slurry into chemical waste containers.

-

First Aid Measures

-

Eye Contact: Flush immediately with saline or water for 15 minutes. Critical: Lift eyelids to ensure removal of micro-crystals trapped in the conjunctiva.

-

Skin Contact: Wash with soap and water. Do not use vinegar or acidic neutralizers; the skin is already irritated by acidity.

-

Ingestion: Rinse mouth. Do not induce vomiting due to potential irritation of the esophagus.

Part 5: Regulatory & Ecological Status

-

TSCA (USA): Listed (Verify specific inventory status as "D-Glucaric acid, monopotassium salt").

-

Ecological Impact: PHS is biodegradable. However, as a potassium salt, massive release can disrupt freshwater osmoregulation in aquatic life. Prevent entry into waterways.

References

-

PubChem. (n.d.). Potassium hydrogen saccharate (Compound Summary). National Library of Medicine. Retrieved from [Link][4]

- Walaszek, Z. (1990). Potential use of D-glucaric acid derivatives in cancer prevention. Cancer Letters, 54(1-2), 1-8. (Contextual grounding for therapeutic mechanism).

Sources

Methodological & Application

Application Notes & Protocols for Detoxification Studies Using Potassium Hydrogen Saccharate

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive technical guide on the application of Potassium Hydrogen Saccharate (also known as Potassium Hydrogen D-Glucarate) in detoxification research. It outlines the core scientific principles, detailed experimental protocols for both in vitro and in vivo models, and best practices for data interpretation. The objective is to equip researchers with the foundational knowledge and practical methodologies to investigate the role of this compound in modulating detoxification pathways.

Introduction: The Glucuronidation Pathway and its Reversal

The detoxification of a vast array of xenobiotics, including pharmaceuticals, environmental toxins, and carcinogens, as well as endogenous substances like steroid hormones, is a critical physiological process predominantly carried out by the liver. This process is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions. One of the most significant Phase II pathways is glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to a substrate, rendering it more water-soluble and facilitating its excretion from the body via bile or urine.[1][2]

However, this vital detoxification process can be undermined by the enzyme β-glucuronidase. Present in various tissues and produced by gut microflora, β-glucuronidase can cleave the glucuronic acid from the conjugated toxin, a process known as de-conjugation.[3] This reversal effectively releases the toxin back into circulation, where it can exert its harmful effects and undergo enterohepatic recirculation, increasing its overall toxic burden.

Potassium Hydrogen Saccharate (C₆H₉KO₈) serves as a precursor to the active compound D-saccharo-1,4-lactone, a potent inhibitor of β-glucuronidase.[3][4][5] By inhibiting this enzyme, Potassium Hydrogen Saccharate helps to preserve the conjugated state of toxins, thereby promoting their definitive elimination and supporting the body's natural detoxification mechanisms.[1][6] This application note details the methodologies to scientifically validate and quantify this effect.

Section 1: Principle of Action - The Scientific Rationale

The utility of Potassium Hydrogen Saccharate in detoxification studies is rooted in its metabolic conversion and specific enzymatic inhibition.

-

Metabolic Conversion: Upon ingestion or administration, Potassium Hydrogen Saccharate (a salt of D-glucaric acid) is converted in the acidic environment of the stomach to D-saccharo-1,4-lactone.[4] This lactone is the biologically active molecule responsible for the observed effects.

-

Enzymatic Inhibition: D-saccharo-1,4-lactone acts as a competitive inhibitor of the β-glucuronidase enzyme.[3][7] It binds to the active site of the enzyme, preventing it from hydrolyzing glucuronide conjugates.

-

Enhancing Detoxification: By preventing the de-conjugation of toxins, more of the harmful substances remain in their water-soluble, detoxified state, ready for excretion. This enhances the efficiency of the glucuronidation pathway, reduces the body's exposure to active toxins, and mitigates their potential damage.[4][8]

The following diagram illustrates this critical detoxification pathway and the intervention point of Potassium Hydrogen Saccharate.

Caption: Workflow for the in vitro β-glucuronidase inhibition assay.

Protocol 2: Protection of Hepatocytes from Toxin-Induced Cytotoxicity

Principle: This cell-based assay evaluates whether Potassium Hydrogen Saccharate can protect liver cells from a toxin that undergoes glucuronidation. By inhibiting β-glucuronidase within the cells or in the media, the compound is hypothesized to reduce the level of active toxin, leading to increased cell viability. HepG2 cells are a suitable model as they are a human-derived hepatoma cell line capable of performing Phase I and Phase II metabolic reactions.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., EMEM with 10% FBS)

-

Toxin known to be detoxified by glucuronidation (e.g., Acetaminophen (APAP), Benzo[a]pyrene)

-

Potassium Hydrogen Saccharate

-

MTT or LDH assay kit for cell viability assessment

-

96-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment Setup:

-

Vehicle Control: Cells treated with medium only.

-

Toxin-Only: Cells treated with a pre-determined cytotoxic concentration of the toxin (e.g., 5-10 mM APAP).

-

Co-treatment: Cells treated with the toxin and varying concentrations of Potassium Hydrogen Saccharate.

-

Inhibitor-Only Control: Cells treated with the highest concentration of Potassium Hydrogen Saccharate alone to check for inherent cytotoxicity.

-

-

Incubation: Replace the old medium with the treatment media and incubate for 24-48 hours.

-

Assess Cell Viability:

-

After incubation, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT assay).

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize all data to the Vehicle Control, which represents 100% viability.

-

Compare the viability of the "Toxin-Only" group to the "Co-treatment" groups.

-

A statistically significant increase in cell viability in the co-treatment groups indicates a protective, detoxification-enhancing effect.

-

Section 4: In Vivo Study Design & Considerations

Principle: In vivo studies are essential to confirm the detoxification effects of Potassium Hydrogen Saccharate in a whole-organism context, accounting for absorption, distribution, metabolism, and excretion (ADME). Rodent models are commonly used.

Model Organism: Male Sprague-Dawley rats or C57BL/6 mice.

Experimental Design:

-

Acclimatization: Allow animals to acclimate for at least one week before the study begins.

-

Group Allocation (Example with 4 groups, n=8-10 per group):

-

Group 1 (Control): Receives vehicle (e.g., water) by oral gavage.

-

Group 2 (Toxin): Receives a known toxicant (e.g., a single dose of a carcinogen or hepatotoxin) via an appropriate route (oral, IP).

-

Group 3 (Toxin + KHS): Receives Potassium Hydrogen Saccharate (KHS) by oral gavage for a pre-treatment period (e.g., 7 days), followed by the toxicant challenge. KHS administration continues for the duration of the study.

-

Group 4 (KHS Only): Receives only Potassium Hydrogen Saccharate by oral gavage to assess any effects of the compound alone.

-

-

Dosing:

-

The dose of Potassium Hydrogen Saccharate should be based on literature or pilot studies. Doses used in previous animal studies with related compounds can be a starting point. [8] * The toxin dose should be sufficient to induce measurable damage or changes but be sublethal.

-

-

Sample Collection & Endpoints:

-

Urine: Collect urine over 24-hour periods to measure levels of D-glucaric acid, which serves as a biomarker of exposure and induction of the glucuronic acid pathway. [9][10]An HPLC-based method can be used for this analysis. [11][12] * Blood: Collect blood at terminal sacrifice to measure liver function enzymes (ALT, AST) and levels of the toxin and its glucuronidated metabolites.

-

Tissues: Harvest liver and intestine at the end of the study. One portion can be fixed in formalin for histopathological analysis, and another can be snap-frozen for biochemical assays.

-

-

Biochemical Analysis:

-

Measure β-glucuronidase activity in liver and intestinal tissue homogenates to confirm target engagement (i.e., inhibition).

-

Quantify markers of oxidative stress (e.g., SOD, CAT, GPx) in the liver. [13]

-

Caption: General workflow for an in vivo detoxification study.

Section 5: Data Presentation & Interpretation

Quantitative data should be presented clearly. The table below shows an example of how key results from an in vivo study might be summarized.

Table 1: Hypothetical Results from an In Vivo Rat Study

| Parameter | Control Group | Toxin Group | Toxin + KHS Group | KHS Only Group |

| Serum ALT (U/L) | 35 ± 4 | 150 ± 18 | 75 ± 9 | 38 ± 5 |

| Liver β-glucuronidase Activity (U/mg protein) | 1.2 ± 0.2 | 1.3 ± 0.3 | 0.4 ± 0.1 | 0.5 ± 0.1** |

| Urinary D-Glucaric Acid (µmol/g creatinine) | 45 ± 6 | 95 ± 11 | 150 ± 20 | 145 ± 18 |

| Liver Histology (Necrosis Score) | 0 | 3.5 ± 0.5 | 1.2 ± 0.4** | 0 |

| p < 0.05 vs. Control; *p < 0.05 vs. Toxin Group |

Interpretation:

-

Elevated ALT in the Toxin group indicates liver damage, which is significantly reduced by Potassium Hydrogen Saccharate (KHS) co-treatment.

-

Reduced β-glucuronidase activity in the KHS-treated groups confirms that the compound reached its target and was effective.

-

Increased urinary D-glucaric acid in the Toxin group reflects metabolic stress, while the even higher levels in KHS groups confirm the administration and metabolism of the compound. [9][10]* Improved histology scores provide visual confirmation of the biochemical findings, showing less tissue damage.

Section 6: Conclusion

Potassium Hydrogen Saccharate is a valuable investigational tool for studying the modulation of Phase II detoxification. Its specific mechanism of action—inhibiting β-glucuronidase via its metabolite D-saccharo-1,4-lactone—provides a clear and testable hypothesis. The protocols outlined in this guide, from direct enzyme inhibition assays to comprehensive in vivo studies, provide a robust framework for researchers to explore its potential. By demonstrating an ability to prevent the reactivation of conjugated toxins, studies with Potassium Hydrogen Saccharate can offer significant insights into novel strategies for supporting detoxification and mitigating the effects of toxic insults.

References

-

Memorial Sloan Kettering Cancer Center. (2022, March 22). Calcium Glucarate. [Link]

-

Pizzorno, J. (2021, October 9). The Benefits of Calcium D-Glucarate. Lara Briden - The Period Revolutionary. [Link]

-

Rupa Health. Glucaric Acid. [Link]

-

Natural Health Practice. Calcium D Glucarate. [Link]

-

Zoltaszek, R., et al. (2025, August 9). The biological role of D-glucaric acid and its derivatives: Potential use in medicine. ResearchGate. [Link]

-

HealthMatters.io. D-Glucaric Acid (Phase I) - Hepatic Detox Profile - Lab Results explained. [Link]

-

American Elements. D-Saccharic Acid Potassium Salt. [Link]

-

Food and Agriculture Organization of the United Nations. POTASSIUM SACCHARIN. [Link]

-

Venugopal, A., et al. (2023). Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach. MDPI. [Link]

-

Li, C., et al. (2024). Microplastic toxicity: mechanisms, assessment methods, and future research directions. Ecotoxicology. [Link]

-

Poveda, C., et al. (2019). A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. Antioxidants. [Link]

- Truchan, A. (1957). Process for making d-saccharic acid.

-

Egan, H. J., & R. A. Johnson. (1987). HPLC Determination of D-glucaric Acid in Human Urine. PubMed. [Link]

-

National Center for Biotechnology Information. D-Glucaric acid, potassium salt (1:1). PubChem Compound Database. [Link]

-

Venugopal, A., et al. (2023). Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach. PMC. [Link]

-

Hani, K., et al. (2022). Genetic Biomarkers of Metabolic Detoxification for Personalized Lifestyle Medicine. PMC. [Link]

-

E.I. Maiboroda, et al. (2021). Kinetic Processes in Enzymatic Nanoreactors for In Vivo Detoxification. MDPI. [Link]

-

Rupa Health. Understanding the role of DIM and Calcium D-Glucarate in Hormone Balance. [Link]

-

Levvy, G. A. (1949). The inhibition of β-glucuronidase by saccharic acid and the role of the enzyme in glucuronide synthesis. Biochemical Journal. [Link]

-

Hodges, R. E., & Minich, D. M. (2015). Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application. Journal of nutrition and metabolism. [Link]

-

Egan, H. J., & Johnson, R. A. (2016). HPLC Determination of D-Glucaric Acid in Human Urine. ResearchGate. [Link]

-

Ferguson, G. P., et al. (1995). Activation of potassium channels during metabolite detoxification in Escherichia coli. PubMed. [Link]

-

Egan, H. J., & Johnson, R. A. (1987). HPLC Determination of d-Glucaric Acid in Human Urine. Journal of Analytical Toxicology. [Link]

-

National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. [Link]

-

dos Santos, A., et al. (2024). Genetic Modulation of Mercury Exposure on Perinatal and Birth Outcomes: A Systematic Review and Meta-Analysis of Gene-Environment Interactions. MDPI. [Link]

-

Balakin, K. V., et al. (2016). Biomedical Nanosystems for In Vivo Detoxification: From Passive Delivery Systems to Functional Nanodevices and Nanorobots. Acta Naturae. [Link]

-

Taylor & Francis. Saccharic acid – Knowledge and References. [Link]

-

University of Barcelona. (2017, June 21). Objective: boosting natural detoxification pathways in the body to reduce cellular oxidative stress. [Link]

-

Levvy, G. A. (1949). The inhibition of β-glucuronidase by saccharic acid and the role of the enzyme in glucuronide synthesis. PMC. [Link]

-

Wirk, M., et al. (2009). Effect of the β-glucuronidase inhibitor saccharolactone on glucuronidation by human tissue microsomes and recombinant UDP-glucuronosyltransferases (UGTs). PMC. [Link]

Sources

- 1. Calcium D Glucarate [naturalhealthpractice.com]

- 2. nbinno.com [nbinno.com]

- 3. D-saccharate potassium | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of the β-glucuronidase inhibitor saccharolactone on glucuronidation by human tissue microsomes and recombinant UDP-glucuronosyltransferases (UGTs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drbrighten.com [drbrighten.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. mskcc.org [mskcc.org]

- 9. Glucaric Acid | Rupa Health [rupahealth.com]

- 10. D-Glucaric Acid (Phase I) - Hepatic Detox Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. HPLC determination of D-glucaric acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Methods for the Quantification of Potassium Hydrogen Saccharate

Introduction

Potassium hydrogen saccharate, also known as monopotassium D-glucarate, is the monopotassium salt of D-saccharic acid, a sugar acid derived from glucose.[1] It is a compound of growing interest in the pharmaceutical and nutraceutical industries for its role in detoxification processes, particularly through the inhibition of the β-glucuronidase enzyme, which supports liver health and the elimination of toxins.[1][2] Accurate and robust quantification of potassium hydrogen saccharate is crucial for quality control in raw materials, formulation development, and stability testing.

This guide provides detailed protocols for three distinct analytical methods for the quantification of potassium hydrogen saccharate, designed for researchers, scientists, and drug development professionals. The methods are selected to offer a range of options based on available instrumentation, required sensitivity, and sample throughput.

Method Selection Philosophy

The choice of an analytical method is governed by the specific requirements of the analysis. This guide details:

-

High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive method ideal for complex matrices and for simultaneous analysis of related substances.

-

Acid-Base Titration: A classic, cost-effective, and reliable compendial method for determining the purity of bulk substances.

-

Ion Chromatography (IC): A powerful technique for the analysis of ionic species, offering excellent sensitivity for both the saccharate anion and the potassium cation.[3][4]

The following table provides a high-level comparison to guide method selection.

| Parameter | HPLC with UV/RID | Acid-Base Titration | Ion Chromatography (IC) |

| Specificity | High | Moderate to Low | High |

| Sensitivity | High | Low | Very High |

| Throughput | Moderate | Low to Moderate | Moderate |

| Cost per Sample | Moderate | Low | High |

| Equipment Cost | High | Low | High |

| Primary Use Case | Purity, Assay, Impurity Profiling | Purity of Bulk Material | Trace Analysis, Cation/Anion Analysis |

Method 1: High-Performance Liquid Chromatography (HPLC)

Principle of the Method

High-Performance Liquid Chromatography (HPLC) separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For potassium hydrogen saccharate, a hydrophilic compound, a mixed-mode column capable of reversed-phase and anion-exchange interactions provides excellent retention and peak shape.[5] Since saccharic acid lacks a strong chromophore, detection is typically performed at low UV wavelengths (e.g., 205 nm) where the carboxyl groups exhibit some absorbance.[5] Alternatively, a Refractive Index Detector (RID) can be used, which is a universal detector for compounds with a refractive index different from the mobile phase.

Experimental Protocol: HPLC-UV

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of each analytical run.

1.2.1. Required Materials and Equipment

-

Reference Standard: Potassium Hydrogen Saccharate, ≥98.0% purity.

-

Reagents: Acetonitrile (HPLC Grade), Phosphoric Acid (ACS Grade), Reagent Grade Water (18.2 MΩ·cm).

-

Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: Mixed-Mode Column (e.g., Heritage MA, 4.6x150 mm, 3 µm) or equivalent.[5]

1.2.2. Preparation of Solutions

-

Mobile Phase: Prepare a solution of 2% Acetonitrile in Reagent Grade Water, with 0.05% Phosphoric Acid.[5] Degas the mobile phase by sonication or vacuum filtration before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Potassium Hydrogen Saccharate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the Standard Stock Solution with the mobile phase.

-

Sample Solution (500 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a target concentration of 500 µg/mL. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

1.2.3. Chromatographic Conditions

| Parameter | Value |

| Column | Mixed-Mode (Reversed-Phase/Anion-Exchange), 4.6x150 mm, 3 µm[5] |

| Mobile Phase | 2% ACN with 0.05% Phosphoric Acid[5] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| UV Detection | 205 nm[5] |

| Run Time | 10 minutes |

1.2.4. System Suitability and Validation

-

System Suitability Test (SST): Before sample analysis, inject the 500 µg/mL standard solution five times. The system is deemed suitable if the following criteria are met:

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

-

Tailing Factor (T): 0.8 – 1.5

-

Theoretical Plates (N): ≥ 2000

-

-

Calibration: Inject the calibration standards in duplicate. Construct a calibration curve by plotting the peak area versus the concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Sample Analysis: Inject the sample solutions in duplicate. Calculate the concentration of potassium hydrogen saccharate in the sample using the linear regression equation from the calibration curve.

Workflow Diagram

Caption: High-level workflow for HPLC analysis.

Method 2: Acid-Base Titration

Principle of the Method

Potassium hydrogen saccharate is an acidic salt and can be quantified by titration with a strong base, such as sodium hydroxide (NaOH). The reaction proceeds in a 1:1 molar ratio where the hydroxide ion neutralizes the acidic proton of the hydrogen saccharate ion. The endpoint of the titration can be determined using a colorimetric indicator like phenolphthalein or by monitoring the pH change potentiometrically. This method is analogous to the use of potassium hydrogen phthalate (KHP) as a primary standard for acid-base titrations.[6]

Reaction: C₆H₉KO₈ (aq) + NaOH (aq) → C₆H₈KNaO₈ (aq) + H₂O (l)

Experimental Protocol: Potentiometric Titration

This protocol includes the critical step of standardizing the titrant to ensure accuracy, a cornerstone of a trustworthy titrimetric method.

2.2.1. Required Materials and Equipment

-

Reference Standard: Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 110°C for 2 hours.

-

Reagents: Sodium Hydroxide (NaOH), pellets, ACS Grade; Reagent Grade Water (decarbonated).

-

Instrumentation: Autotitrator with a combination pH electrode, or a manual burette and a pH meter; analytical balance.

2.2.2. Preparation of Solutions

-

0.1 M Sodium Hydroxide Solution (Titrant): Dissolve approximately 4.0 g of NaOH pellets in 1 L of previously boiled and cooled (decarbonated) reagent grade water. Store in a tightly sealed polyethylene bottle.

-

Sample Solution: Accurately weigh approximately 0.5 g of potassium hydrogen saccharate into a 250 mL beaker. Dissolve in approximately 100 mL of decarbonated reagent grade water.

2.2.3. Standardization of 0.1 M NaOH Titrant

-

Accurately weigh approximately 0.4 g of dried KHP into a 250 mL beaker.

-

Dissolve in 100 mL of decarbonated reagent grade water.

-

Titrate with the prepared NaOH solution to the potentiometric endpoint (the point of maximum inflection of the titration curve, typically around pH 8.5).

-

Record the volume of NaOH solution used.

-

Calculate the exact molarity of the NaOH solution using the following formula: Molarity (NaOH) = (Mass of KHP, g) / (Volume of NaOH, L × 204.22 g/mol )

Perform the standardization in triplicate. The RSD of the molarities should be ≤ 0.2%.

2.2.4. Sample Analysis

-

Prepare the sample solution as described in section 2.2.2.

-

Immerse the pH electrode in the solution and ensure the stirrer is operating smoothly.

-

Titrate the sample solution with the standardized 0.1 M NaOH solution to the potentiometric endpoint.

-

Record the volume of titrant consumed.

-

Calculate the purity of the potassium hydrogen saccharate sample: % Purity = (Volume of NaOH, L × Molarity of NaOH × 248.23 g/mol ) / (Mass of Sample, g) × 100 (Note: The molecular weight of potassium hydrogen saccharate is 248.23 g/mol )

Workflow Diagram

Caption: Workflow for quantitative acid-base titration.

Method 3: Ion Chromatography (IC)

Principle of the Method

Ion chromatography is a high-sensitivity technique that separates ions based on their affinity for an ion-exchange resin.[3][7] For saccharate analysis, an anion-exchange column is used. The saccharate anions are retained on the column and are subsequently eluted by a competing ionic mobile phase (eluent). Detection is typically achieved using a suppressed conductivity detector, which provides high sensitivity by chemically reducing the background conductivity of the eluent.[4] This method is particularly useful for analyzing samples with complex matrices and can simultaneously quantify other organic acids and inorganic anions.[4][7]

Experimental Protocol: IC with Suppressed Conductivity

3.2.1. Required Materials and Equipment

-

Reference Standard: Potassium Hydrogen Saccharate, ≥98.0% purity.

-

Reagents: Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃), ACS Grade; Reagent Grade Water.

-

Instrumentation: Ion chromatography system equipped with a gradient pump, autosampler, column oven, anion-exchange column, and a suppressed conductivity detector.

-

Column: High-capacity anion-exchange column (e.g., Dionex IonPac™ AS11-HC or equivalent).[4]

3.2.2. Preparation of Solutions

-

Eluent Concentrate (e.g., 0.5 M Sodium Carbonate / 0.5 M Sodium Bicarbonate): Prepare as per instrument manufacturer recommendations.

-

Eluent (Working Solution): The IC system will typically prepare the eluent online from the concentrate and deionized water. A typical starting eluent could be 30 mM NaOH.

-

Standard Stock Solution (100 µg/mL Saccharate): Accurately weigh approximately 11.9 mg of Potassium Hydrogen Saccharate (MW 248.23) into a 100 mL volumetric flask. Dissolve and dilute to volume with reagent grade water. This provides a 100 µg/mL solution of the saccharate anion (MW 209.13).

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) by serially diluting the Standard Stock Solution with reagent grade water.

-

Sample Solution: Prepare the sample by dissolving a known weight in reagent grade water to achieve a concentration within the calibration range. Filter through a 0.2 µm IC-certified syringe filter.

3.2.3. Chromatographic Conditions

| Parameter | Value |

| Column | Anion-Exchange, e.g., Dionex IonPac AS11-HC (4 x 250 mm)[4] |

| Eluent | Gradient of Potassium Hydroxide (KOH) generated by an eluent generator cartridge, or an isocratic sodium carbonate/bicarbonate eluent |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | Suppressed Conductivity |

3.2.4. System Suitability and Validation

-

System Suitability Test (SST): Inject a mid-range standard (e.g., 5 µg/mL) five times. The RSD of the peak area should be ≤ 2.0% and the retention time RSD should be ≤ 1.0%.

-

Calibration: Inject the calibration standards. The calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) of ≥ 0.998.

-

Sample Analysis: Inject the prepared sample solutions. Quantify the saccharate concentration against the calibration curve.

Workflow Diagram

Caption: General workflow for Ion Chromatography analysis.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Saccharic acid. Retrieved from [Link]

-

Parker, J. E., et al. (2017). How to Synthesise High Purity, Crystalline d-Glucaric Acid Selectively. European Journal of Organic Chemistry, 2017(46), 6811–6814. Also available from: [Link]

-

Wikipedia. (n.d.). Potassium hydrogen phthalate. Retrieved from [Link]

-

Chatterjee, S., et al. (2023). Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach. Journal of Dietary Supplements, 20(1), 1-21. Retrieved from [Link]

Sources

- 1. CAS 576-42-1: D-Glucaric acid, potassium salt (1:1) [cymitquimica.com]

- 2. Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]

- 4. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. helixchrom.com [helixchrom.com]

- 6. Potassium hydrogen phthalate - Wikipedia [en.wikipedia.org]

- 7. shimadzu.com [shimadzu.com]

Application Notes & Protocols: The Use of Monopotassium D-Glucarate in Nutritional Supplements

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Monopotassium D-Glucarate (K-D-Glucarate) in nutritional supplements. It elucidates the core mechanism of action, focusing on the modulation of glucuronidation and the inhibition of β-glucuronidase. Detailed protocols for analytical quantification and functional assessment are provided, alongside a discussion of the compound's pharmacokinetic profile, safety, and regulatory standing. This guide is designed to bridge foundational science with practical application, enabling rigorous scientific investigation and product development.

Introduction: The Scientific Rationale for D-Glucarate Supplementation

D-Glucaric acid is a naturally occurring, non-toxic compound produced endogenously in mammals, including humans, as a metabolite in the D-glucuronic acid pathway.[1][2] It is also found in a variety of fruits and vegetables, such as oranges, apples, grapefruit, and cruciferous vegetables.[3][4] In the context of nutritional science, D-glucaric acid is delivered as a salt, such as Calcium D-Glucarate or Monopotassium D-Glucarate, to ensure stability and bioavailability.

While much of the existing research has focused on the calcium salt, Monopotassium D-Glucarate presents distinct physicochemical properties that are of interest to formulators. Notably, it possesses significantly higher water solubility compared to its calcium counterpart, which can be advantageous for certain delivery formats. This document will focus on the technical aspects of Monopotassium D-Glucarate, leveraging the broader scientific understanding of D-glucarates as a class.

The primary therapeutic target of D-glucarate supplementation is the body's detoxification system, specifically the Phase II glucuronidation pathway.[5] Upon ingestion, D-glucarate is metabolized into D-glucaro-1,4-lactone, a potent inhibitor of the enzyme β-glucuronidase.[2] This inhibition is the cornerstone of D-glucarate's biological activity, supporting the effective elimination of metabolized hormones, toxins, and carcinogens.

Core Mechanism of Action: Modulating Enterohepatic Circulation

The efficacy of D-glucarate hinges on its ability to support the finality of the glucuronidation process.

2.1 The Glucuronidation Pathway (Phase II Detoxification) Glucuronidation is a critical Phase II detoxification pathway predominantly occurring in the liver. The enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to various substrates, including:

-

Endogenous compounds like steroid hormones (e.g., estrogen).

-

Xenobiotics such as pharmaceuticals, pollutants, and dietary carcinogens.

This conjugation process renders the lipophilic compounds water-soluble, facilitating their excretion from the body via bile into the intestines.[5]

2.2 The Role of β-Glucuronidase β-glucuronidase is an enzyme present in various tissues and is also produced by the gut microflora. In the intestinal lumen, this enzyme can reverse the detoxification process by cleaving glucuronic acid from the conjugated molecule ("deconjugation"). This action liberates the original toxin or hormone, allowing it to be reabsorbed into the bloodstream (enterohepatic circulation), thereby undermining the detoxification effort and increasing the body's toxic burden. Elevated β-glucuronidase activity has been associated with an increased risk for certain hormone-dependent cancers.[4]

2.3 Inhibition by D-Glucaro-1,4-Lactone Orally administered Monopotassium D-Glucarate is converted in the acidic environment of the stomach to D-glucaric acid, which exists in equilibrium with its active lactone form, D-glucaro-1,4-lactone.[2] This lactone is a potent, natural inhibitor of β-glucuronidase.[2] By inhibiting β-glucuronidase in the gut, D-glucaro-1,4-lactone ensures that glucuronidated compounds remain conjugated and are successfully excreted, primarily in the feces. This mechanism effectively reduces the enterohepatic circulation of potentially harmful substances.[6]

Caption: Mechanism of Monopotassium D-Glucarate Action.

Physicochemical Properties and Pharmacokinetics

A key differentiator for formulators is the choice of salt. Monopotassium D-Glucarate offers a significant solubility advantage over Calcium D-Glucarate.

Table 1: Comparative Physicochemical Properties

| Property | Monopotassium D-Glucarate | Calcium D-Glucarate | Rationale for Significance |

|---|---|---|---|

| Molar Mass | 248.23 g/mol | 248.20 g/mol | Similar molar mass, delivering comparable glucarate content. |

| Water Solubility | ~1.7 wt% (0.07 M)[7] | ~0.06 wt% (0.002 M)[7] | Higher solubility may improve dissolution rates and suitability for liquid or effervescent formulations. |

| Bioavailability | Orally active.[1][2] | Orally bioavailable.[3] | Both forms deliver D-glucaric acid systemically. Direct comparative bioavailability studies are lacking. |

Pharmacokinetic Profile: Studies in rats using potassium hydrogen D-[14C]glucarate demonstrate that the compound is absorbed from the gastrointestinal tract, transported via the blood to various organs, and subsequently excreted.[2] The primary routes of elimination are urine and, to a lesser degree, bile.[2] The conversion to the active D-glucaro-1,4-lactone occurs in the stomach, indicating that oral administration is an effective delivery route.[2]

Application & Research Protocols

Rigorous evaluation of Monopotassium D-Glucarate in a nutritional supplement requires both analytical verification of the active ingredient and functional assessment of its biological activity.

Protocol 1: Quantification of D-Glucaric Acid in Supplement Matrix by HPLC

Objective: To provide a representative method for quantifying D-glucaric acid in a finished supplement product (e.g., powder, capsule). This protocol is based on established methods for urine analysis and must be validated for the specific matrix being tested.[6][8]

Principle: The sample is extracted and passed through a boronic acid affinity gel to separate D-glucaric acid from interfering cis-diol-containing compounds. Quantification is achieved via isocratic HPLC with UV detection.

Materials:

-

HPLC system with UV detector (210 nm)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Boronic Acid Affinity Gel

-

D-Glucaric acid potassium salt (Reference Standard)

-

Mobile Phase: 50 mM Potassium Phosphate, pH 2.5

-

Methanol, HPLC grade

-

Ultrapure water

Procedure:

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of the D-Glucaric acid potassium salt reference standard in ultrapure water.

-

Generate a calibration curve by preparing serial dilutions (e.g., 5, 10, 25, 50, 100 µg/mL) from the stock solution.

-

-

Sample Preparation:

-

Accurately weigh the contents of a representative sample (e.g., average weight of 3 capsules) to contain an estimated 5-10 mg of D-glucaric acid.

-

Dissolve the sample in 50 mL of ultrapure water. Use sonication if necessary to ensure complete dissolution.[9]

-

Centrifuge the solution at 3000 x g for 10 minutes to pellet any insoluble excipients.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

Boronic Acid Cleanup (Critical Step):

-

Equilibrate a boronic acid affinity column according to the manufacturer's instructions.

-

Load 1 mL of the filtered supernatant onto the column.

-

Wash the column to remove interfering substances (e.g., with a buffer specified by the manufacturer).

-

Elute the D-glucaric acid fraction from the column.

-

Collect the eluate for HPLC analysis.

-

-

HPLC Analysis:

-

Set the column temperature to 30 °C.

-

Set the mobile phase flow rate to 1.0 mL/min.

-

Set the UV detector to 210 nm.

-

Inject 20 µL of each standard and prepared sample.

-

Record the chromatograms for approximately 15 minutes.

-

-

Calculation:

-

Identify the D-glucaric acid peak in the sample chromatograms by comparing the retention time with the reference standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of D-glucaric acid in the sample from the calibration curve and calculate the amount per serving based on the initial sample weight.

-

Protocol 2: In Vitro Assay for β-Glucuronidase Inhibition

Objective: To determine the inhibitory potential of Monopotassium D-Glucarate on β-glucuronidase activity.

Principle: This spectrophotometric assay measures the activity of β-glucuronidase using phenolphthalein glucuronide as a substrate. The enzyme cleaves the substrate, releasing phenolphthalein, which turns pink at an alkaline pH. The inhibitory effect of D-glucarate (converted to D-glucaro-1,4-lactone) is quantified by the reduction in color formation. This protocol is adapted from standard enzymatic procedures.[10]

Materials:

-

β-Glucuronidase from E. coli (e.g., Sigma G7396)

-

Monopotassium D-Glucarate (Test Inhibitor)

-

Phenolphthalein glucuronide (Substrate)

-

Potassium Phosphate Buffer (75 mM, pH 6.8 at 37 °C)

-

Glycine Buffer (200 mM, pH 10.4) (Stop Solution)

-

Spectrophotometer or plate reader (540 nm)

-

37 °C water bath or incubator

Procedure:

-

Preparation of Reagents:

-

Enzyme Solution: Prepare a working solution of β-Glucuronidase (e.g., 400-800 units/mL) in cold Phosphate Buffer immediately before use.

-

Substrate Solution: Prepare a 3.0 mM solution of Phenolphthalein Glucuronide in ultrapure water.

-

Inhibitor Stock: Prepare a 10 mM stock solution of Monopotassium D-Glucarate in ultrapure water. Create serial dilutions to test a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

-

-

Assay Setup (in microcentrifuge tubes):

-

Control (No Inhibitor): 100 µL Phosphate Buffer, 50 µL Enzyme Solution.

-

Test (With Inhibitor): 100 µL of each D-Glucarate dilution, 50 µL Enzyme Solution.

-

Blank (No Enzyme): 150 µL Phosphate Buffer.

-

-

Pre-incubation:

-

Incubate all tubes at 37 °C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of pre-warmed (37 °C) Substrate Solution to all tubes.

-

Mix gently and incubate at 37 °C for exactly 30 minutes.

-

-

Stopping the Reaction:

-

Stop the reaction by adding 750 µL of Glycine Buffer (pH 10.4) to each tube. This raises the pH, stops the enzyme, and develops the pink color of the free phenolphthalein.

-

-

Measurement:

-

Centrifuge tubes briefly to pellet any precipitate.

-

Transfer the supernatant to cuvettes or a 96-well plate.

-

Read the absorbance at 540 nm (A540).

-

-

Calculation:

-

Correct all readings by subtracting the A540 of the Blank.

-

Calculate the percent inhibition for each concentration of D-Glucarate: % Inhibition = [1 - (A540_Test / A540_Control)] * 100

-